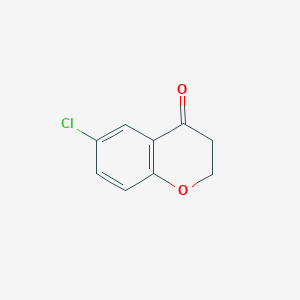

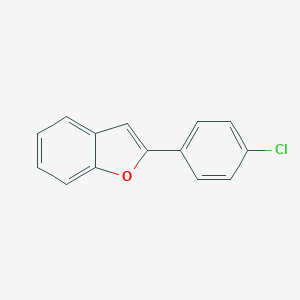

2-(4-Chlorophenyl)-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

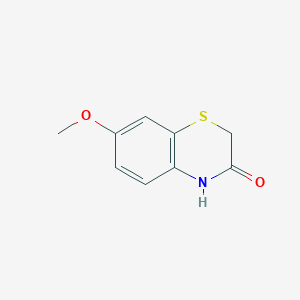

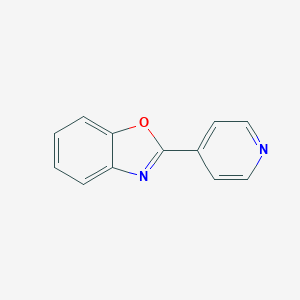

2-(4-Chlorophenyl)-1-benzofuran, commonly known as 4-CPBF, is a synthetic compound that belongs to the benzofuran family. It is a potent agonist of the serotonin receptor and has been widely used in scientific research.

Scientific Research Applications

Structural and Crystallographic Analysis

Studies have focused on the structural and crystallographic analysis of benzofuran derivatives, including those related to "2-(4-Chlorophenyl)-1-benzofuran". These analyses provide insights into the molecular configurations, orientations, and interactions within crystals. For instance, the orientation of the 4-chlorophenyl ring in relation to the benzofuran ring has been a point of interest, with angles ranging from perpendicular to nearly parallel, influencing the molecular packing and intermolecular interactions within the crystal lattice. Such structural details are crucial for understanding the physical properties and potential applications of these compounds in materials science (Choi, Seo, Son, & Lee, 2010; Choi, Seo, Son, & Lee, 2010).

Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives, including those with the "this compound" moiety, has been explored for their potential applications in pharmaceuticals and materials science. Efficient synthetic routes have been developed for the construction of various benzofuran derivatives, highlighting the versatility and practicality of these compounds. Notably, the synthesis of benzofuran derivatives as β-amyloid aggregation inhibitors showcases their potential in therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's (Choi, Seo, Son, & Kang, 2003).

Antioxidant Properties

The antioxidant properties of benzofuranone derivatives, closely related to "this compound", have been studied, revealing their potential as effective hydrogen-atom-donating antioxidants. These studies suggest the utility of these compounds in preventing oxidative stress, which is linked to various chronic diseases and aging processes (Zhu, Zhou, Wang, Li, & Jing, 2011).

Catalysis and Organic Synthesis

Research has also explored the use of related benzofuran compounds in catalysis and organic synthesis, particularly in the construction of complex organic molecules. Tandem annulation processes and palladium-catalyzed reactions have been developed to efficiently synthesize 2,3-difunctionalized benzofuran derivatives. These methodologies underscore the significance of benzofuran derivatives in synthetic chemistry, offering routes to a wide array of structurally diverse molecules with potential applications ranging from pharmaceuticals to materials science (Li, Zhu, Yang, Zhang, Wu, & Jiang, 2015).

properties

IUPAC Name |

2-(4-chlorophenyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWRIKBNUNAGTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402460 |

Source

|

| Record name | 2-(4-chlorophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39195-66-9 |

Source

|

| Record name | 2-(4-chlorophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.